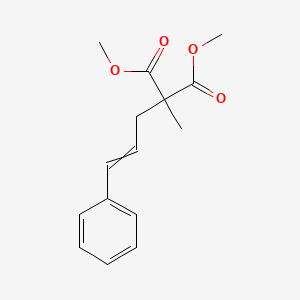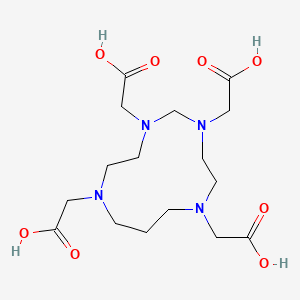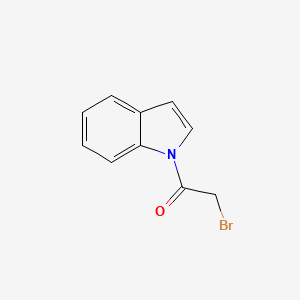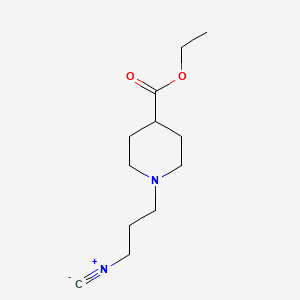
Bis(isocyanatomethyl) 3,3'-(1,4-phenylene)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate: is a chemical compound known for its unique structure and properties It is characterized by the presence of isocyanate groups attached to a phenylene ring, which is further connected to propanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate typically involves the reaction of 3,3’-(1,4-phenylene)dipropanoic acid with phosgene to form the corresponding acid chloride. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: It can participate in polymerization reactions to form polyurethanes, which are widely used in coatings, foams, and elastomers.
Substitution Reactions: The phenylene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Resulting from polymerization reactions.
Scientific Research Applications
Chemistry: Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate is used in the synthesis of advanced materials, including high-performance polymers and composites. Its reactivity makes it a valuable building block for creating materials with specific mechanical and thermal properties.
Biology and Medicine: In biomedical research, this compound is explored for its potential in drug delivery systems and tissue engineering. Its ability to form biocompatible polymers makes it suitable for creating scaffolds and other medical devices.
Industry: Industrially, Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate is used in the production of coatings, adhesives, and sealants. Its reactivity with various substrates allows for the creation of durable and resistant materials.
Mechanism of Action
The mechanism by which Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate exerts its effects is primarily through the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The phenylene ring provides structural rigidity, while the propanoate groups offer flexibility, making the compound versatile in various applications.
Comparison with Similar Compounds
1,3-Bis(isocyanatomethyl)benzene: Similar in structure but lacks the propanoate groups, leading to different reactivity and applications.
1,4-Phenylene diisocyanate: Contains isocyanate groups attached directly to the phenylene ring without the propanoate linkage, resulting in different mechanical properties.
Uniqueness: Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate is unique due to the combination of isocyanate groups, phenylene ring, and propanoate linkages. This structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in materials science and industrial chemistry.
Properties
CAS No. |
185033-90-3 |
|---|---|
Molecular Formula |
C16H16N2O6 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
isocyanatomethyl 3-[4-[3-(isocyanatomethoxy)-3-oxopropyl]phenyl]propanoate |
InChI |
InChI=1S/C16H16N2O6/c19-9-17-11-23-15(21)7-5-13-1-2-14(4-3-13)6-8-16(22)24-12-18-10-20/h1-4H,5-8,11-12H2 |
InChI Key |
VUMSMNREPMIXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)OCN=C=O)CCC(=O)OCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


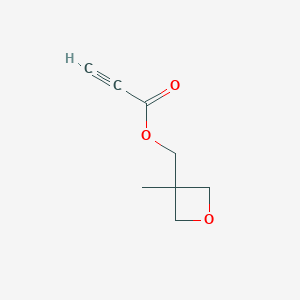
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
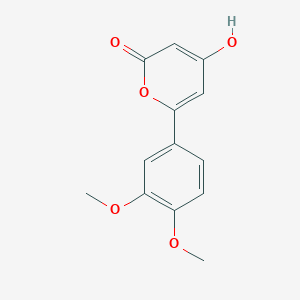
![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)
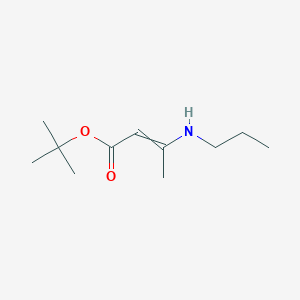


![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
